molecular formula C9H10F3NO B2641970 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine CAS No. 856758-72-0

2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine

Cat. No.: B2641970
CAS No.: 856758-72-0
M. Wt: 205.18
InChI Key: SAIVQMCRUQATAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine (C₉H₁₀F₃NO) is a fluorinated phenylethylamine derivative characterized by a trifluoromethyl group attached to the ethanamine backbone and a 3-methoxy-substituted phenyl ring. The compound exhibits moderate solubility in polar solvents and is typically stored at -20°C or -80°C to ensure stability .

Properties

IUPAC Name

2,2,2-trifluoro-1-(3-methoxyphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c1-14-7-4-2-3-6(5-7)8(13)9(10,11)12/h2-5,8H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAIVQMCRUQATAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine typically involves the reaction of 3-methoxybenzaldehyde with trifluoroacetic acid and ammonia. The reaction proceeds through a series of steps including condensation, reduction, and amination. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine undergoes various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions typically require controlled conditions such as specific pH, temperature, and solvent systems .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with enzymes and receptors more effectively. The methoxyphenyl group can modulate its binding affinity and selectivity towards specific targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The position and nature of substituents on the phenyl ring significantly influence physicochemical and biological properties. Key analogs include:

a) 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine
  • Substituent : 4-methoxy (para position)
  • Molecular Weight : 241.64 g/mol (identical to the 3-methoxy analog)
b) 2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine
  • Substituent : 3-trifluoromethyl (meta position)
  • Molecular Weight : 243.15 g/mol
  • Key Difference : The electron-withdrawing trifluoromethyl group reduces electron density on the aromatic ring, which may decrease binding affinity to receptors requiring π-π interactions .
c) N-Methyl-2-piperidin-1-yl-N-{2-[3-(trifluoromethoxy)phenyl]-ethyl}ethanamine (Compound 29)
  • Substituent : 3-trifluoromethoxy (meta position)
  • Molecular Weight : 419.31 g/mol
  • Biological Activity : Exhibits high σ1 receptor affinity (Ki = 2.1 nM) and moderate σ2 affinity (Ki = 23.6 nM), suggesting the trifluoromethoxy group enhances σ-receptor binding compared to methoxy analogs .

Stereochemical Variations

Enantiomers of trifluoroethanamine derivatives demonstrate distinct pharmacological profiles:

Compound Name Configuration Key Property Source
(S)-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine S-enantiomer Used in chiral synthesis; no activity data
(R)-2,2,2-Trifluoro-1-(4-methylphenyl)ethanamine R-enantiomer Potential differences in metabolic half-life

Physicochemical Properties

A comparative analysis of solubility and stability:

Compound LogP (Predicted) Solubility (DMSO) Stability
2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine 2.1 10 mM Stable at -80°C
2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine 2.3 8 mM Stable at -20°C
(S)-3-Trifluoromethyl analog 3.0 5 mM Hygroscopic

Biological Activity

2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine, often referred to as a trifluoromethylated phenyl ethanamine derivative, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a trifluoromethyl group and a methoxyphenyl moiety, which contribute to its reactivity and interaction with biological systems.

The compound's molecular formula is C10H12F3N, and it is classified as an amine. Its synthesis typically involves reactions that leverage the trifluoromethyl and methoxy functional groups, which can influence its stability and reactivity in biological contexts. The compound can react with strong acids and bases due to its amine functionality, making it versatile for further modifications in drug development.

Research indicates that this compound interacts with various biological targets, including enzymes and receptors. The electronic properties imparted by the trifluoromethyl group are believed to stabilize certain intermediates during these interactions. Compounds with similar structures have shown varied biological activities depending on their functional groups and spatial orientation.

Antioxidant Activity

In addition to antimicrobial effects, preliminary studies suggest that the compound may possess antioxidant properties. Such activity is crucial for mitigating oxidative stress in biological systems, potentially offering therapeutic benefits in conditions associated with oxidative damage.

Case Studies and Research Findings

While direct case studies specifically focusing on this compound are sparse, related research highlights its potential applications:

  • Antimicrobial Screening : A study involving structurally similar compounds indicated that modifications in the amine side chains could enhance antibacterial efficacy against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli.
  • Structure-Activity Relationship (SAR) : Investigations into SAR have shown that the positioning of functional groups significantly affects biological activity. For example, altering the position of the methoxy group can lead to variations in potency against specific microbial strains .
  • Therapeutic Potential : The compound's unique structure positions it as a candidate for further exploration in drug development aimed at treating infections caused by multidrug-resistant organisms.

Q & A

Q. What are the established synthetic routes for 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine?

A common method involves reductive amination of 3-methoxyacetophenone using trifluoroethylamine precursors. For example, reacting 3-methoxybenzaldehyde with a trifluoromethylating agent (e.g., (CF₃)₂Hg) followed by reductive amination with NH₃/NaBH₄ yields the target compound . Alternative routes include nucleophilic substitution of halogenated intermediates under basic conditions .

Q. Key Considerations :

  • By-products : Formation of trifluoroacetic acid derivatives during oxidation steps requires purification via column chromatography (silica gel, hexane/ethyl acetate) .
  • Yield optimization : Adjusting stoichiometry of trifluoromethylating agents improves efficiency (typical yields: 50-70%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR : ¹⁹F NMR (δ ≈ -70 ppm for CF₃ group) and ¹H NMR (δ 3.8 ppm for methoxy protons) confirm structural integrity .
  • Mass Spectrometry : ESI-MS ([M+H]⁺ = 220.1 m/z) validates molecular weight .
  • IR : Stretching bands at 1250 cm⁻¹ (C-O) and 1120 cm⁻¹ (C-F) confirm functional groups .

Q. What are its primary applications in medicinal chemistry?

This compound serves as a fluorinated building block for:

  • CNS-targeting drugs : Its trifluoromethyl group enhances blood-brain barrier permeability, making it useful in dopamine receptor modulators .
  • Enzyme inhibitors : The methoxyphenyl moiety interacts with hydrophobic enzyme pockets (e.g., monoamine oxidases) .

Advanced Research Questions

Q. How can enantiomeric purity be assessed for chiral derivatives?

  • Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to resolve (R)- and (S)-enantiomers (retention time difference: ~2.5 min) .
  • Circular Dichroism (CD) : Peaks at 220 nm and 260 nm distinguish enantiomers via Cotton effects .

Q. How to address contradictions in reported biological activity data?

  • Assay standardization : Discrepancies in IC₅₀ values (e.g., MAO inhibition) arise from varying assay conditions (pH, temperature). Validate using uniform protocols (e.g., pH 7.4, 37°C) .
  • Metabolite interference : Use LC-MS to identify degradation products (e.g., demethylated analogs) that may skew results .

Q. What computational strategies predict its interactions with biological targets?

  • Molecular Docking (AutoDock Vina) : Simulate binding to serotonin receptors (5-HT2A) with a docking score < -7.0 kcal/mol indicating strong affinity .
  • MD Simulations (GROMACS) : Analyze stability of ligand-receptor complexes over 100 ns; RMSD < 2.0 Å suggests robust binding .

Methodological Guidance

Q. Designing crystallographic studies for structural confirmation

  • SHELX refinement : Use SHELXL for high-resolution data (d ≤ 0.8 Å) to model CF₃ group disorder. Apply TWIN/BASF commands for twinned crystals .
  • Data collection : Synchrotron radiation (λ = 0.7 Å) improves anomalous dispersion for fluorine atoms .

Q. Resolving synthetic by-products via LC-MS

  • Gradient : 5-95% acetonitrile/0.1% formic acid over 20 min.
  • Identification : By-products (e.g., 3-methoxybenzaldehyde) elute at 8.2 min (m/z 151.1) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.